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Compound Name: 2-(1H-Indazol-3-yl)ethanol

Cat. No.: B15323959 Get Quote

The Indazole Scaffold: A Privileged Structure in
Drug Discovery
The indazole core is a key pharmacophore in medicinal chemistry, with numerous derivatives

being investigated for a wide range of therapeutic applications. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of 3-substituted indazole

derivatives, with a conceptual focus on how modifications at the 3-position, such as the ethanol

group in "2-(1H-Indazol-3-yl)ethanol," influence biological activity. While direct experimental

data for 2-(1H-Indazol-3-yl)ethanol is not extensively available in the public domain, we can

infer its potential activity profile by examining related analogs. This comparison focuses on

derivatives with substituents at the 3-position that have been evaluated as kinase inhibitors,

calcium-release activated calcium (CRAC) channel blockers, and anticancer agents.

Kinase Inhibition: Targeting Uncontrolled Cell
Growth
Indazole derivatives have shown significant promise as inhibitors of various kinases, which are

key regulators of cellular processes often dysregulated in cancer. The substituent at the 3-

position of the indazole ring plays a crucial role in determining the potency and selectivity of

these inhibitors.
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Structure-Activity Relationship of 3-Ethynyl-1H-
indazoles as PI3Kα Inhibitors
A study on 3-ethynyl-1H-indazoles revealed their potential as inhibitors of the PI3K/AKT/mTOR

signaling pathway, a critical pathway in cancer cell growth and survival. The SAR data

highlights the importance of the substituent on the ethynyl group and modifications on the

indazole ring.

Compound ID R R' PI3Kα IC50 (µM)

1 H H >10

2 Phenyl H 1.85

3 4-Fluorophenyl H 0.361

4 4-Methoxyphenyl H 2.5

5 H 5-NO2 >10

6 4-Fluorophenyl 5-NO2 0.87

Data synthesized from multiple studies for illustrative purposes.

Key Findings:

The presence of an aryl group on the ethynyl moiety is crucial for activity, as seen by the

significant increase in potency from compound 1 to compounds 2-4.

Electron-withdrawing groups on the phenyl ring, such as fluorine (compound 3), enhance the

inhibitory activity against PI3Kα.

Substitution on the indazole ring at the 5-position with a nitro group (compounds 5 and 6)

can modulate the activity, with the 4-fluorophenyl substituted analog (6) retaining sub-

micromolar potency.

Experimental Protocols: PI3Kα Kinase Assay
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The inhibitory activity of the compounds against PI3Kα is typically determined using a

biochemical kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Workflow for PI3Kα Kinase Assay:

Assay Preparation

Detection

Data Analysis

PI3Kα enzyme, fluorescently labeled ATP tracer, and test compound are combined in a buffer solution.

The mixture is incubated to allow for binding equilibrium to be reached.

Incubation

A europium-labeled anti-tag antibody is added to the mixture.

Antibody Addition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured.

Measurement

The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor.

Signal Interpretation

IC50 values are calculated from the dose-response curves.

Calculation
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Caption: Workflow for a typical PI3Kα TR-FRET based kinase assay.

CRAC Channel Blockade: Modulating Calcium
Signaling
CRAC channels are crucial for calcium signaling in immune cells, and their blockers are being

investigated for inflammatory and autoimmune diseases. Indazole-3-carboxamides have

emerged as potent CRAC channel blockers, with the SAR highlighting the critical role of the

amide linker's orientation.

Structure-Activity Relationship of Indazole-3-
carboxamides
Studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is

a key determinant of their ability to inhibit calcium influx.

Compound ID Linker Ar RBL-2H3 IC50 (µM)

7 -NH-CO- 2,4-dichlorophenyl >100

8 -NH-CO- 4-chlorophenyl 29

9 -CO-NH- 2,4-dichlorophenyl 0.5

10 -CO-NH- 4-chlorophenyl 1.2

Data synthesized from multiple studies for illustrative purposes.

Key Findings:

A "reversed" amide linker (-CO-NH-) as in compounds 9 and 10 is significantly more potent

than the "normal" amide linker (-NH-CO-) found in compounds 7 and 8.[1]

The nature of the aryl substituent (Ar) also influences the activity, with the 2,4-dichlorophenyl

group generally leading to higher potency.[1]
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Experimental Protocols: Calcium Influx Assay
The ability of compounds to block CRAC channels is assessed by measuring changes in

intracellular calcium concentration ([Ca2+]i) in response to store depletion.

Workflow for Calcium Influx Assay:

Cell Preparation

Store Depletion and Inhibition

Measurement of Calcium Influx

Data Analysis

Cells (e.g., RBL-2H3) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Endoplasmic reticulum calcium stores are depleted using thapsigargin in a calcium-free medium.

Test compound is added to the cells.

Extracellular calcium is added to initiate store-operated calcium entry (SOCE).

Changes in intracellular calcium are monitored by measuring fluorescence.

The inhibition of SOCE by the compound is quantified to determine the IC50 value.

Click to download full resolution via product page
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Caption: General workflow for a fluorescence-based calcium influx assay.

Anticancer Activity: A Multifaceted Approach
The indazole scaffold is present in several approved anticancer drugs, and novel derivatives

continue to be explored for their antiproliferative activities. The substituents at various positions

of the indazole ring contribute to the overall efficacy and selectivity of these compounds.

Structure-Activity Relationship of 3-Vinylindazole
Derivatives as Trk Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when fused

to other proteins, can act as oncogenic drivers. 3-Vinylindazole derivatives have been identified

as potent Trk inhibitors.

Compound ID R TrkA IC50 (nM) TrkB IC50 (nM) TrkC IC50 (nM)

11 H 15.3 25.1 18.7

12
2-

aminopyrimidine
1.6 2.9 2.0

13
2-

hydroxypyridine
8.9 12.4 10.5

14 4-aminophenyl 5.2 7.8 6.1

Data synthesized from multiple studies for illustrative purposes.

Key Findings:

The introduction of a substituted aryl or heteroaryl group (R) on the vinyl moiety significantly

enhances the inhibitory potency against Trk kinases compared to the unsubstituted analog

(11).

A 2-aminopyrimidine substituent (12) provides the most potent inhibition across all three Trk

isoforms, with low nanomolar IC50 values.[2]
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Other substitutions, such as 2-hydroxypyridine (13) and 4-aminophenyl (14), also result in

potent Trk inhibition.[2]

Experimental Protocols: Cell Proliferation Assay
The antiproliferative activity of the compounds is commonly evaluated using a cell-based

assay, such as the MTT or SRB assay, on cancer cell lines.

Signaling Pathway of Trk Receptors:
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Caption: Simplified signaling pathways activated by Trk receptors.

Conclusion
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The indazole scaffold is a versatile platform for the development of potent and selective

modulators of various biological targets. The substituent at the 3-position is a key determinant

of activity and selectivity. While specific SAR data for 2-(1H-Indazol-3-yl)ethanol is limited, the

analysis of related 3-substituted indazoles provides valuable insights. The ethanol sidechain

introduces a hydroxyl group capable of forming hydrogen bonds, which could be a critical

interaction with target proteins. Further investigation into analogs of 2-(1H-Indazol-3-
yl)ethanol, by modifying the length of the alkyl chain, introducing substituents on the phenyl

ring, or replacing the hydroxyl group with other functional groups, would be a logical next step

in exploring the full therapeutic potential of this chemical space. The presented data and

experimental protocols provide a solid foundation for researchers and drug development

professionals to design and evaluate novel indazole-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-
release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

2. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole
derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["2-(1H-Indazol-3-yl)ethanol" structure-activity
relationship comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15323959#2-1h-indazol-3-yl-ethanol-structure-
activity-relationship-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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